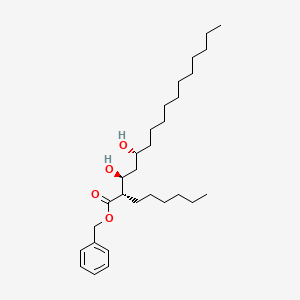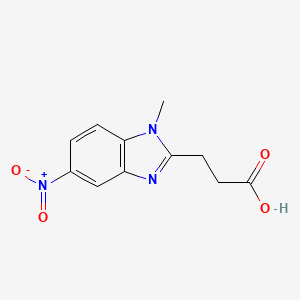![molecular formula C7H13NO B11825047 {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is a bicyclic compound featuring a unique azabicyclo structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo[3.1.0]hexane core makes it a valuable scaffold in the development of bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol typically involves the cyclopropanation of suitable precursors. One common method is the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to deliver conformationally restricted aza[3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the metal-mediated cyclopropanation reaction, which offers advantages in terms of substrate scope and scalability. The use of transition metal catalysts ensures high yields and efficient synthesis, making it suitable for large-scale production .
化学反应分析
Types of Reactions
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
作用机制
The mechanism of action of {5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The azabicyclo structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Shares the azabicyclo core but lacks the methyl and hydroxyl groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains additional methyl groups, which may alter its chemical properties and reactivity.
CHF2-substituted 3-azabicyclo[3.1.0]hexane:
Uniqueness
{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the methyl substitution enhances its reactivity and potential for forming diverse derivatives .
属性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC 名称 |
(5-methyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-6-2-7(6,5-9)4-8-3-6/h8-9H,2-5H2,1H3 |
InChI 键 |
HFXDZFUQSKAQNC-UHFFFAOYSA-N |
规范 SMILES |
CC12CC1(CNC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol](/img/structure/B11824977.png)
![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
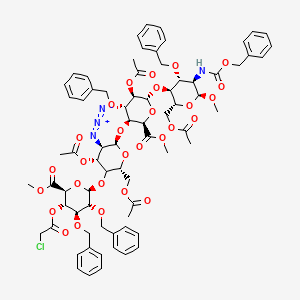
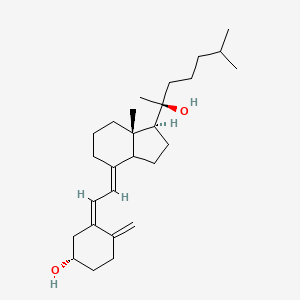
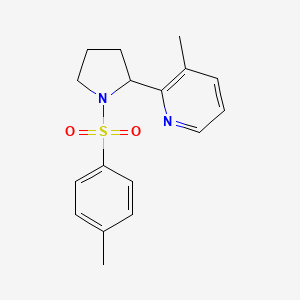
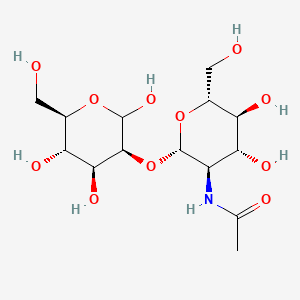
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
